REACTION_CXSMILES
|
S(Cl)(Cl)=O.[CH:5]1[C:10]([C@@H:11]([NH2:15])[C:12]([OH:14])=[O:13])=[CH:9][CH:8]=[C:7]([OH:16])[CH:6]=1.[CH3:17]O>>[CH3:17][O:13][C:12](=[O:14])[CH:11]([NH2:15])[C:10]1[CH:9]=[CH:8][C:7]([OH:16])=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
3.75 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1[C@H](C(=O)O)N)O
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
then stirred overnight at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated
|
Type
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TEMPERATURE
|
Details
|
to reflux for 5 h
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
the residue was diluted with ether
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C1=CC=C(C=C1)O)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |